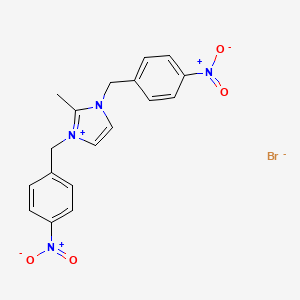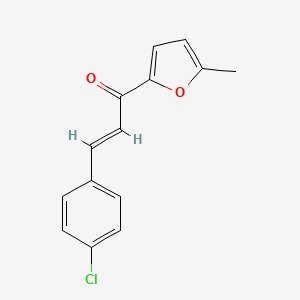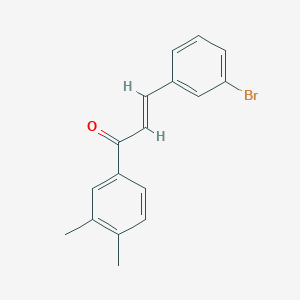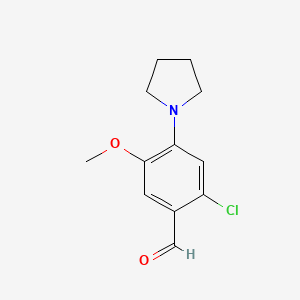
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-trifluoromethyl-benzoic acid ethyl ester, also known as Chloro-trifluoromethyl-benzoic acid ethyl ester, or CTFBE, is a chemical compound with a molecular formula of C9H7ClF3O2. It is a colorless solid that is soluble in water and alcohols. CTFBE is used in a wide range of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
CTFBE is used in a wide range of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of various organic compounds, such as esters, amides, and ethers. In drug discovery, CTFBE is used as a starting material for the synthesis of biologically active compounds. In biochemistry, CTFBE is used as a reagent for the synthesis of nucleotides and other biomolecules.
Mechanism of Action
The mechanism of action of CTFBE is not completely understood. However, it is believed that the compound acts as an electrophile, which is an electron-seeking molecule that can react with electron-rich molecules. This reaction is believed to be responsible for the synthesis of various organic compounds, as well as the synthesis of nucleotides and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTFBE are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, CTFBE has been found to have anti-inflammatory and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
CTFBE has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, CTFBE is soluble in water and alcohols, which makes it easy to work with. However, CTFBE is not suitable for use in experiments involving high temperatures or strong acids, as it can decompose under these conditions.
Future Directions
There are several potential future directions for the use of CTFBE in scientific research. For example, it could be used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In addition, CTFBE could be used to study the mechanism of action of certain enzymes, or to develop new methods for the synthesis of nucleotides and other biomolecules. Finally, CTFBE could be used to develop new methods for the synthesis of organic compounds with potential industrial applications.
Synthesis Methods
The synthesis of CTFBE is typically done by reacting a chloro-trifluoromethyl-benzoic acid with an ethyl ester. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0°C. The reaction mixture is then heated to around 70°C, and the product is collected by filtration or distillation.
properties
IUPAC Name |
ethyl 2-chloro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVUPCGMGMCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-5-(trifluoromethyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)
![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)










